molecular formula C17H23N5O2 B6763707 N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide

N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide

Cat. No.: B6763707
M. Wt: 329.4 g/mol
InChI Key: WAFDGRALKDBXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-20-13-19-22(17(20)24)12-16(23)21(15-9-5-6-10-18-15)11-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFDGRALKDBXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN(C1=O)CC(=O)N(CC2CCCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Introduction of the Cyclohexylmethyl Group: The final step involves the alkylation of the triazole-pyridine intermediate with a cyclohexylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-phenylacetamide
  • N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-benzylacetamide

Uniqueness

N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide is unique due to the presence of the pyridine ring, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.